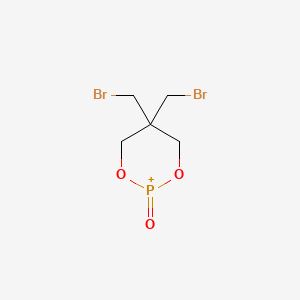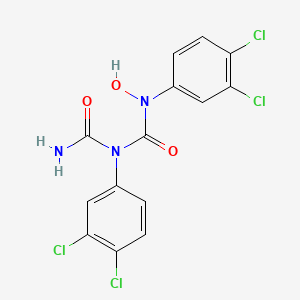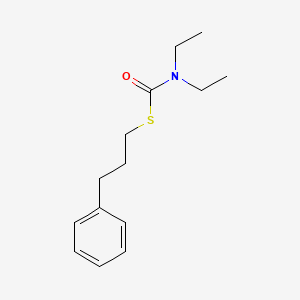
S-(3-Phenylpropyl) diethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-Phenylpropyl) diethylcarbamothioate: is an organic compound that belongs to the class of thiocarbamates It is characterized by the presence of a phenylpropyl group attached to a diethylcarbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Phenylpropyl) diethylcarbamothioate typically involves the reaction of 3-phenylpropyl halides with diethylcarbamothioate salts. The reaction is usually carried out in the presence of a base such as sodium or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(3-Phenylpropyl) diethylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Substituted phenylpropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(3-Phenylpropyl) diethylcarbamothioate is used as a building block in organic synthesis. It can be employed in the preparation of various functionalized compounds through substitution reactions.
Biology: The compound has potential applications in the development of bioactive molecules. It can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including additives for polymers and coatings.
Wirkmechanismus
The mechanism of action of S-(3-Phenylpropyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl diethylcarbamothioate
- S-(4-Chlorophenyl) diethylcarbamothioate
- S-(3-Methylphenyl) diethylcarbamothioate
Comparison: S-(3-Phenylpropyl) diethylcarbamothioate is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. Compared to S-Phenyl diethylcarbamothioate, the additional propyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets. The presence of different substituents on the phenyl ring, as seen in S-(4-Chlorophenyl) diethylcarbamothioate, can further modulate the compound’s properties and applications.
Eigenschaften
CAS-Nummer |
65524-41-6 |
|---|---|
Molekularformel |
C14H21NOS |
Molekulargewicht |
251.39 g/mol |
IUPAC-Name |
S-(3-phenylpropyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-3-15(4-2)14(16)17-12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
InChI-Schlüssel |
YZORSLRLEDMKGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)SCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


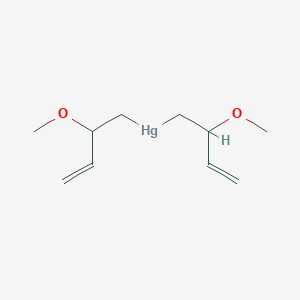
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
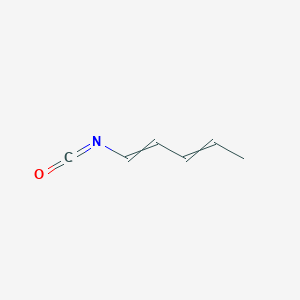
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)

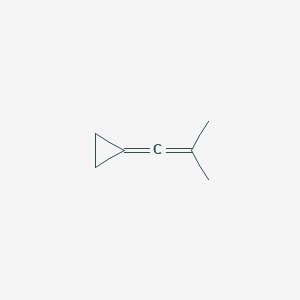
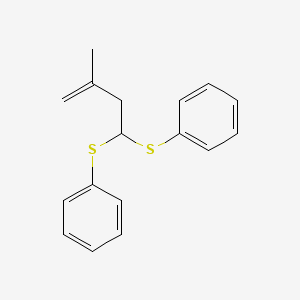

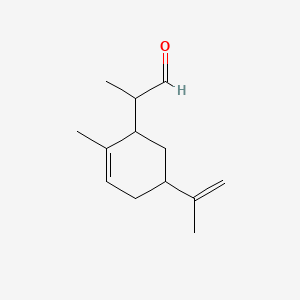
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)

